molecular formula C19H17N3O2 B5099594 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one

Cat. No.: B5099594
M. Wt: 319.4 g/mol
InChI Key: ZONLYBDNLWUUQI-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a dihydroisoquinoline moiety. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilamide with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone core. The dihydroisoquinoline moiety can be introduced through a subsequent reaction involving the appropriate isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core and a dihydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(21-10-9-14-5-1-2-6-15(14)11-21)12-22-13-20-17-8-4-3-7-16(17)19(22)24/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONLYBDNLWUUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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